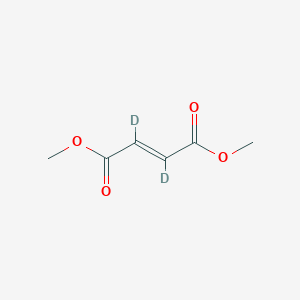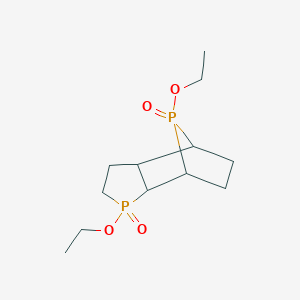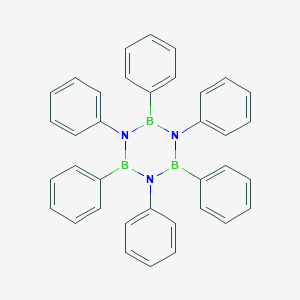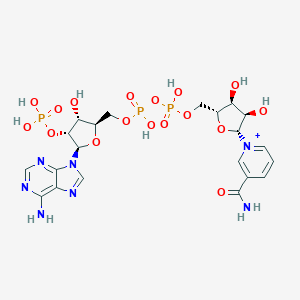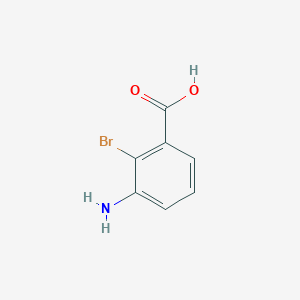![molecular formula C15H11N3OS B108395 Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- CAS No. 18599-28-5](/img/structure/B108395.png)
Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine and drug development.
Mécanisme D'action
The mechanism of action of Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules play a crucial role in the cell cycle, and their inhibition can lead to cell death. The compound also induces the production of reactive oxygen species, which further contributes to the cytotoxicity of the compound.
Biochemical and Physiological Effects:
Studies have shown that Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- exhibits significant biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- is its potential as an anticancer agent. The compound exhibits significant cytotoxicity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of the compound is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-. One of the significant areas of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to investigate the compound's mechanism of action and its potential as a therapeutic agent for other diseases besides cancer. Finally, the development of more water-soluble analogs of the compound can improve its bioavailability and efficacy.
Conclusion:
Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- is a chemical compound with significant potential in the field of medicine and drug development. The compound exhibits significant cytotoxicity against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. Further research is needed to investigate the compound's mechanism of action and potential as a therapeutic agent for other diseases besides cancer.
Méthodes De Synthèse
The synthesis of Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- involves the reaction of pyridazine-3-thiol with 4-chloro-2-nitroacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100-120°C. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the significant research areas is its potential as an anticancer agent. Studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis.
Propriétés
Numéro CAS |
18599-28-5 |
|---|---|
Nom du produit |
Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- |
Formule moléculaire |
C15H11N3OS |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
1-phenyl-2-pyrido[3,4-d]pyridazin-8-ylsulfanylethanone |
InChI |
InChI=1S/C15H11N3OS/c19-14(11-4-2-1-3-5-11)10-20-15-9-16-6-12-7-17-18-8-13(12)15/h1-9H,10H2 |
Clé InChI |
SECCRRASIDEAHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C3C=NN=CC3=CN=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CSC2=C3C=NN=CC3=CN=C2 |
Synonymes |
α-[(Pyrido[3,4-d]pyridazin-8-yl)thio]acetophenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)

